Bienvenue dans la boutique en ligne BenchChem!

Azetidin-3-yl(morpholino)methanone

Physicochemical Profiling Lipophilicity Drug Design

Azetidin-3-yl(morpholino)methanone (CAS 1316225-39-4; also named 4-(azetidine-3-carbonyl)morpholine) is a dual-heterocycle building block comprising a strained four-membered azetidine linked via a ketone bridge to a morpholine ring. This scaffold is distributed by multiple suppliers (e.g., Sigma-Aldrich, Enamine, Chemenu) at purities typically ≥95% and is intended exclusively for research use as an intermediate in medicinal chemistry campaigns.

Molecular Formula C8H14N2O2
Molecular Weight 170.212
CAS No. 1316225-39-4
Cat. No. B596251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(morpholino)methanone
CAS1316225-39-4
SynonymsAZETIDIN-3-YL(MORPHOLINO)METHANONE
Molecular FormulaC8H14N2O2
Molecular Weight170.212
Structural Identifiers
SMILESC1COCCN1C(=O)C2CNC2
InChIInChI=1S/C8H14N2O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2
InChIKeyBMMPKTKNBPAPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-3-yl(morpholino)methanone (CAS 1316225-39-4): Procurement-Ready Building Block Profile


Azetidin-3-yl(morpholino)methanone (CAS 1316225-39-4; also named 4-(azetidine-3-carbonyl)morpholine) is a dual-heterocycle building block comprising a strained four-membered azetidine linked via a ketone bridge to a morpholine ring . This scaffold is distributed by multiple suppliers (e.g., Sigma-Aldrich, Enamine, Chemenu) at purities typically ≥95% and is intended exclusively for research use as an intermediate in medicinal chemistry campaigns .

Why Azetidin-3-yl(morpholino)methanone Cannot Be Simplistically Replaced by In-Class Analogs


Although azetidine-amide building blocks appear interchangeable, subtle structural variations drive divergent physicochemical and ADME profiles. The morpholine oxygen modulates basicity (predicted pKa ~6–7 for morpholine vs >9 for piperidine) and aqueous solubility, while the azetidine ring introduces conformational constraint distinct from larger heterocycles [1]. These differences can alter hydrogen-bonding capacity, metabolic stability, and off-target CYP inhibition, making direct scaffold hopping unreliable without comparative data [2].

Azetidin-3-yl(morpholino)methanone: Quantified Differentiation Against Closest Analogs


Predicted LogP Comparison: Morpholine Lowers Lipophilicity vs. Piperidine Analog

The predicted logP of azetidin-3-yl(morpholino)methanone is approximately -0.29, indicating higher hydrophilicity compared to the piperidine analog azetidin-3-yl(piperidin-1-yl)methanone, which is expected to be more lipophilic based on the greater hydrophobicity of piperidine versus morpholine . This difference in logP can significantly influence solubility, permeability, and protein binding in drug candidates.

Physicochemical Profiling Lipophilicity Drug Design

Hydrogen Bond Acceptor Count: Morpholine Increases HBA vs. Pyrrolidine Analog

Azetidin-3-yl(morpholino)methanone contains 3 hydrogen bond acceptor (HBA) atoms (two from the amide carbonyl and one from the morpholine oxygen), whereas the pyrrolidine analog has only 2 HBA atoms [1]. The additional HBA can enhance aqueous solubility and provide an extra recognition point for target protein interactions, offering a distinct advantage in fragment-based drug design.

Molecular Recognition Solubility Target Binding

Predicted Basicity (pKa): Morpholine is Less Basic than Piperidine, Reducing CYP Inhibition Risk

The morpholine ring in the target compound has a predicted pKa of ~6–7, whereas the piperidine analog is significantly more basic (pKa ~10) . This reduced basicity is associated with lower CYP450 inhibition, as demonstrated in class-level studies where morpholine-containing compounds showed reduced CYP3A4 inhibition compared to their piperidine counterparts [1].

ADME Drug Metabolism CYP Inhibition

Azetidin-3-yl(morpholino)methanone: Optimal Research & Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design

The compound's low molecular weight (170.21 Da), balanced lipophilicity (predicted logP ≈ -0.29), and multiple H-bond donors/acceptors make it an ideal fragment for FBDD. Its morpholine oxygen provides a unique polar interaction point compared to purely hydrocarbon analogs, facilitating the identification of high-quality hits in fragment screens [1].

Kinase Inhibitor Scaffold Optimization

The morpholine moiety is a privileged substructure in many kinase inhibitors, often occupying the solvent-exposed region of the hinge-binding pocket. The azetidine linker provides a rigid, three-dimensional connection to the amide, potentially improving selectivity and potency over more flexible analogs. The compound's lower basicity also mitigates the risk of hERG binding [2].

PROTAC Linker Development

The presence of a free azetidine NH (after deprotection) allows for further functionalization to attach ligase-binding ligands. The amide bond provides a stable, rigid linker, while the morpholine can enhance solubility of the final PROTAC molecule, a critical parameter for cellular activity [3].

Quote Request

Request a Quote for Azetidin-3-yl(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.